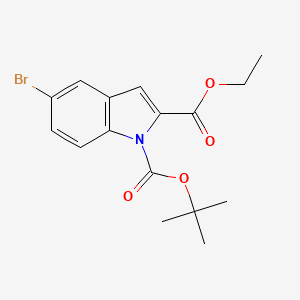

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate

Übersicht

Beschreibung

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position and tert-butyl and ethyl groups at the 1 and 2 positions, respectively. The indole nucleus is known for its biological and pharmacological activities, making this compound of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-bromo-4-ethyl-2-nitrobenzene from acetophenone.

Bartoli Indole Synthesis: The bromo-nitrobenzene is then reacted with an organomagnesium reagent (CH₂CHMgBr) in tetrahydrofuran (THF) to form the bromo-indole.

Esterification: The final step involves the esterification of the indole with tert-butyl and ethyl groups to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole nucleus can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-indole derivative .

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is not fully understood. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can modulate biological processes such as enzyme activity, receptor binding, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-5-bromoindole: Similar structure with a tert-butyl group at the 1-position and a bromine atom at the 5-position.

tert-Butyl 5-bromoindole-1-carboxylate: Another related compound with a tert-butyl group and a bromine atom.

Uniqueness

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate, with the CAS number 937602-51-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C₁₆H₁₈BrN₀₄

- Molecular Weight: 368.22 g/mol

- Structure: The compound features a brominated indole moiety, which is known for various biological activities.

Research indicates that compounds containing indole structures often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects include:

- Apoptosis Induction: Indole derivatives have been shown to activate apoptotic pathways in cancer cells. The compound may enhance the release of cytochrome c from mitochondria, activating caspases that lead to programmed cell death.

- Autophagy Modulation: Some studies suggest that indole-based compounds can influence autophagy pathways, potentially leading to cell death in cancerous tissues.

- Inhibition of Proliferation: The compound may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway.

Biological Activity Data

| Activity Type | Assay Methodology | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MTT Assay on MDA-MB-231 cells | 15.5 | |

| Apoptosis Induction | Flow Cytometry (Annexin V/PI) | N/A | |

| Autophagy Induction | Western Blot (LC3-II expression) | N/A |

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of various indole derivatives included this compound. The compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), with an IC50 value of approximately 15.5 µM. This suggests a promising role in developing new therapeutic agents against aggressive breast cancers .

Case Study 2: Mechanism Exploration

In another study focusing on the molecular mechanisms of indole derivatives, researchers found that treatment with similar compounds resulted in increased levels of autophagic markers (LC3-II). This indicates that the compound may also induce autophagy as a mechanism for reducing tumor cell viability .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-bromoindole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-9-10-8-11(17)6-7-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZSGQVIHWDDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169754 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-51-2 | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.